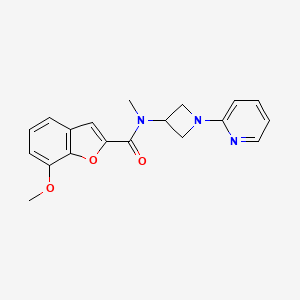

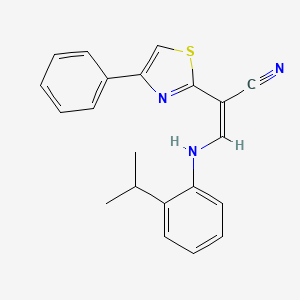

(Z)-3-((2-isopropylphenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of thiazole compounds, such as “(Z)-3-((2-isopropylphenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile”, involves several artificial paths and varied physico-chemical factors . Thiazoles are used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation .Molecular Structure Analysis

The thiazole ring, a key component of “(Z)-3-((2-isopropylphenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile”, consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .Chemical Reactions Analysis

Thiazole compounds, including “(Z)-3-((2-isopropylphenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile”, have many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . These molecules may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .Physical And Chemical Properties Analysis

Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . They show similar chemical and physical properties to pyridine and pyrimidine, although some of their derivatives behave similarly to the thiophene and furan .Applications De Recherche Scientifique

Synthesis and Chemical Applications

Acrylonitrile and its derivatives are crucial in the synthesis of polymers and copolymers, offering a wide range of applications due to their unique chemical properties. The synthesis of terpolymers involving acrylonitrile, such as poly(styrene-acrylonitrile-linalool), demonstrates the versatility of acrylonitrile in creating materials with specific properties, including enhanced solubility and potential bioactivity (Srivastava et al., 2002).

Pharmaceutical and Biomedical Applications

Cinnamic acid derivatives, related to acrylonitrile by their involvement in the synthesis of bioactive molecules, have shown significant anticancer potentials. These compounds, including various esters, amides, and hydrazides, have been explored for their antitumor efficacy, underscoring the importance of acrylonitrile derivatives in medicinal chemistry (De et al., 2011).

Environmental and Analytical Chemistry

In environmental and analytical chemistry, acrylamide, a compound related to acrylonitrile, has been extensively studied due to its formation in food processing and potential health risks. Methods to reduce acrylamide content in food highlight the significance of understanding acrylonitrile and its derivatives for ensuring food safety and public health (Friedman & Levin, 2008).

Advanced Material Science

In advanced material science, the modification of poly(3,4-ethylenedioxythiophene) with acrylonitrile derivatives enhances its thermoelectric performance, illustrating the role of acrylonitrile derivatives in developing high-performance organic thermoelectric materials (Zhu et al., 2017).

Mécanisme D'action

Orientations Futures

Thiazole compounds, including “(Z)-3-((2-isopropylphenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile”, have shown potent biological applications, making them a focus of medicinal chemists in the development of novel therapeutic agents for a variety of pathological conditions . The current review may succeed in drawing the attention of medicinal chemists to finding new leads, which may later be translated into new drugs .

Propriétés

IUPAC Name |

(Z)-2-(4-phenyl-1,3-thiazol-2-yl)-3-(2-propan-2-ylanilino)prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3S/c1-15(2)18-10-6-7-11-19(18)23-13-17(12-22)21-24-20(14-25-21)16-8-4-3-5-9-16/h3-11,13-15,23H,1-2H3/b17-13- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOZYHAPPAUXXBD-LGMDPLHJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1NC=C(C#N)C2=NC(=CS2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC=CC=C1N/C=C(/C#N)\C2=NC(=CS2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-3-((2-isopropylphenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2515603.png)

![1-[4-(3,3-Difluoroazetidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2515605.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2515606.png)

![2-[(S)-phenyl(1H-1,2,3,4-tetrazol-5-yl)methyl]pyridine](/img/structure/B2515609.png)

![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2515610.png)

![Ethyl 2-[8-(2-furylmethyl)-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazol ino[1,2-h]purin-3-yl]acetate](/img/structure/B2515612.png)

![5-chloro-N-({2-[(4-methylpiperidin-1-yl)methyl]phenyl}methyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2515614.png)

![5-[2-(2,2,2-Trifluoroethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2515616.png)